molecular formula C9H18OSi B104308 Silane, (1-cyclohexen-1-yloxy)trimethyl- CAS No. 6651-36-1

Silane, (1-cyclohexen-1-yloxy)trimethyl-

Cat. No.: B104308
CAS No.: 6651-36-1
M. Wt: 170.32 g/mol
InChI Key: SBEMOANGDSSPJY-UHFFFAOYSA-N
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Description

1-(Trimethylsiloxy)cyclohexene undergoes Michael addition reaction with methyl vinyl ketone in the presence of dibutyltin bis(triflate).

Scientific Research Applications

Synthesis of Carboxamides

Tetrakis(pyridin-2-yloxy)silane [Si(OPy) 4 ] is effectively employed as a dehydrating reagent in forming various carboxamides from corresponding carboxylic acids and amines, yielding secondary or tertiary alkyl substituted ones without basic promoters (Tozawa, Yamane, & Mukaiyama, 2005).

Organosilicon Precursors for Chemical Vapor Deposition

Organosilicon compounds like trimethyl(cyclohexyl)silane Me3SiC6H11 are synthesized, purified, and identified for their thermal stability and volatility, making them suitable for chemical vapor deposition processes (Ermakova et al., 2016).

Synthesis of β-trifluoromethylstyrenes

(E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane is used in Hiyama cross-coupling reactions to produce β-trifluoromethylstyrene derivatives, exhibiting moderate to good yields (Omote et al., 2012).

Organic Chemistry Applications

3-(Trimethylsilyl)-1,4-cyclohexadiene is used as a building block for the synthesis of cyclitols, as an allylation reagent, and as a silane transfer reagent in organic chemistry (Simonneau & Oestreich, 2016).

Synthesis of Functionalized Benzosiloles

Trimethylstannyllithium promotes cyclization of (o-alkynylphenyl)silane into 3-stannylbenzosilole, enabling the modular synthesis of functionalized benzosiloles for electronic materials (Ilies et al., 2008).

Electrolyte Solvents for Li-ion Batteries

Novel silane compounds like {2-[2-(2-methoxyethoxy)ethoxy]ethoxy} trimethylsilane are synthesized for use as non-aqueous electrolyte solvents in lithium-ion batteries, demonstrating high lithium-ion conductivities (Amine et al., 2006).

Photopatternable Monolayers

Trimethoxy-[11-(2-nitrobenzyloxy)undecyl]silane and similar compounds are used for the covalent assembly of siloxane-based photopatternable monolayers, useful in generating reactive hydroxyl-terminated monolayers (Zubkov et al., 2005).

Silylation of Surfaces

Organofunctional silanes, including trimethoxyalkyl and trialkylmethoxy silanes, are used for bonding plastic substrates to PDMS membranes, enhancing the hydrophobicity and activity in applications like microfluidics (Lee & Ram, 2009).

Safety and Hazards

Silane, (1-cyclohexen-1-yloxy)trimethyl- is a flammable liquid and vapor . It may be harmful if swallowed . It causes serious eye irritation and skin irritation . It is corrosive to the respiratory tract . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

It is known to be used as an intermediate in the synthesis of various complex compounds, including natural products .

Mode of Action

The compound undergoes a Michael addition reaction with methyl vinyl ketone in the presence of dibutyltin bis (triflate) . This reaction is a type of conjugate addition, which is a key step in many organic synthesis processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (cyclohex-1-en-1-yloxy)trimethylsilane. For instance, it is sensitive to moisture and should be stored in a dry environment at 2-8°C . Its reactivity may also be influenced by the presence of other chemicals in its environment.

Properties

IUPAC Name

cyclohexen-1-yloxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h7H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEMOANGDSSPJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064441
Record name Silane, (1-cyclohexen-1-yloxy)trimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6651-36-1
Record name 1-(Trimethylsiloxy)cyclohexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6651-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexene, 1-((trimethylsilyl)oxy)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexene, 1-[(trimethylsilyl)oxy]-
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Record name Silane, (1-cyclohexen-1-yloxy)trimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-cyclohexen-1-yloxy)trimethylsilane
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Synthesis routes and methods I

Procedure details

- In another experiment, an enolate is prepared by the reaction of 100 mmol of phenylmanganese N-methyl-N-phenylamide: ##STR11## with 100 mmol of cyclohexanone in 200 ml of THF at 20° C. for 1 hour: ##STR12## 100 mmol of trimethylchlorosilane, ClSiMe3, are added to the resulting solution at 20° C. and the mixture is stirred for 30 minutes to produce the following reaction: ##STR13## 1-Trimethylsilyloxycyclohexene is obtained with a yield of 59%, compared with 77% for procedure A.
Name
phenylmanganese N-methyl-N-phenylamide
Quantity
100 mmol
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200 mL
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100 mmol
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Synthesis routes and methods II

Procedure details

In a pressure vessel, a solution of acrylate (1 eq), (buta-1,3-dien-2-yloxy)trimethylsilane (1.1 eq) in toluene was flushed with nitrogen, sealed and heated at 150° C. for 1-3 days. The reaction mixture was cooled to RT and concentrated in vacuo to give crude product which was used for the next step without purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-(trimethylsilyloxy)cyclohexene function in organic synthesis?

A1: 1-(Trimethylsilyloxy)cyclohexene acts as a nucleophilic equivalent of cyclohexanone in various organic reactions. It readily reacts with electrophiles, with the trimethylsilyl group subsequently being eliminated to form a new carbon-carbon bond. This property makes it valuable in reactions like Mukaiyama aldol reactions [, , ], Michael additions [, ], and reactions with selenium-stabilized allylic carbocations [, ].

Q2: Can you provide examples of reactions where 1-(trimethylsilyloxy)cyclohexene exhibits distinct stereochemical outcomes?

A2: Interestingly, 1-(trimethylsilyloxy)cyclohexene displays contrasting stereochemical behavior depending on the reaction conditions. In the presence of dichloro(diisopropoxy)titanium, it reacts with β-nitrostyrenes to yield predominantly the l-configured aryl(nitroethyl)-substituted cyclohexanones (ul-combination) [, ]. Conversely, typical enolate or enamine chemistry with cyclohexanone favors the opposite diastereomer.

Q3: Beyond its role in Mukaiyama aldol and Michael addition reactions, what other synthetic applications does 1-(trimethylsilyloxy)cyclohexene have?

A3: 1-(Trimethylsilyloxy)cyclohexene is a versatile reagent in organic synthesis. It has been successfully employed as an initiator in group transfer polymerization (GTP) of methacrylates and acrylates . This allows for the controlled synthesis of polymers with specific molecular weights and narrow polydispersity, highlighting its potential in polymer chemistry.

Q4: Are there any specific spectroscopic data available for characterizing 1-(trimethylsilyloxy)cyclohexene?

A4: While the provided abstracts do not detail specific spectroscopic data for 1-(trimethylsilyloxy)cyclohexene, its characterization would typically involve techniques like nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques would provide information about the compound's structure, functional groups, and molecular weight.

Q5: What is known about the stability of 1-(trimethylsilyloxy)cyclohexene?

A5: Although specific stability data is not provided in the abstracts, 1-(trimethylsilyloxy)cyclohexene is generally handled under anhydrous conditions. This suggests sensitivity to moisture, potentially leading to hydrolysis back to cyclohexanone and trimethylsilanol. Storage under inert atmosphere and low temperatures is likely recommended.

Q6: Are there any studies exploring the trifluoromethylthiolation of 1-(trimethylsilyloxy)cyclohexene?

A6: Yes, research has shown that reacting 1-(trimethylsilyloxy)cyclohexene with trifluoromethylsulfenyl chloride successfully yields trifluoromethylthiolated carbonyl derivatives . This reaction pathway highlights the potential for introducing fluorine-containing groups into cyclic ketone systems using 1-(trimethylsilyloxy)cyclohexene as a starting material.

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